![molecular formula C13H12F3NO5S B6505679 N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1396711-03-7](/img/structure/B6505679.png)
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
The compound “N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide” is a complex organic molecule. It contains a furan ring, a trifluoromethoxy group, and a sulfonamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, a five-membered aromatic ring, could impart stability to the molecule. The trifluoromethoxy group is a strong electron-withdrawing group, which could affect the reactivity of the molecule . The sulfonamide group could participate in hydrogen bonding, which could affect the compound’s solubility and its interactions with other molecules .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution reactions . The trifluoromethoxy group could be replaced by other groups in a nucleophilic substitution reaction . The sulfonamide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could make the compound aromatic and relatively stable . The trifluoromethoxy group is highly electronegative, which could make the compound polar and potentially increase its solubility in polar solvents . The sulfonamide group could allow the compound to participate in hydrogen bonding .Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-related compounds as innovative antibacterial agents. These agents could potentially combat microbial resistance, which remains a global health concern . Further studies are needed to evaluate the specific antibacterial activity of VU0544629-1 against both gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on its interactions with biological targets. The sulfonamide group is a common feature in many drugs and is known to inhibit certain enzymes .
Safety and Hazards
Future Directions
Future research could explore the potential applications of this compound in various fields. For example, it could be studied as a potential drug candidate, given the presence of the sulfonamide group . Alternatively, it could be studied for its potential applications in materials science or other areas of chemistry .
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO5S/c14-13(15,16)22-10-1-3-11(4-2-10)23(19,20)17-7-12(18)9-5-6-21-8-9/h1-6,8,12,17-18H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMPYTFOCORUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide |
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